2-Methoxy-8-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-8-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters under acidic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with methoxy-substituted anilines . Industrial production methods often employ transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to achieve high yields and purity .
Chemical Reactions Analysis
2-Methoxy-8-methylquinoline-3-carboxylic acid undergoes several types of chemical reactions:
Scientific Research Applications
2-Methoxy-8-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-8-methylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
7-Methoxy-2-methylquinoline-3-carboxylic acid: Similar in structure but with different substitution patterns.
8-Ethylquinoline-3-carboxylic acid: Contains an ethyl group instead of a methoxy group.
7-Chloro-8-methylquinoline-3-carboxylic acid: Contains a chlorine atom, which can significantly alter its chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-methoxy-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-6-9(12(14)15)11(16-2)13-10(7)8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
RWCDGEQCWIDKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.